Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride
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Overview
Description
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride is a chemical compound derived from adamantane, a tricyclic hydrocarbon known for its stability and unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane framework is constructed through a series of reactions, including ring expansion and contraction.
Introduction of Functional Groups: Functional groups are introduced via radical or carbocation intermediates, which are stabilized by the adamantane structure.
Final Product Formation: The final step involves the esterification and amination of the intermediate to form Methyl 2-(1-adamantyl)-2-aminoacetate, followed by its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: Substitution reactions are common, where functional groups are replaced with others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation and subsequent substitution with nucleophiles are typical methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride involves its interaction with specific molecular targets. The adamantane core provides stability and enhances the compound’s ability to interact with biological membranes. The aminoacetate moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties.
2-Adamantanone: Used in organic synthesis as an intermediate.
Adamantane-1-carboxylic acid: Utilized in the synthesis of pharmaceuticals.
Uniqueness
Methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride is unique due to its combination of the adamantane core with an aminoacetate moiety, providing both stability and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(1-adamantyl)-2-aminoacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13;/h8-11H,2-7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNVAVZDVJLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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